2-Methyl-2-(thiazol-2-yl)propan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11NOS |
|---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
2-methyl-2-(1,3-thiazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H11NOS/c1-7(2,5-9)6-8-3-4-10-6/h3-4,9H,5H2,1-2H3 |
InChI Key |
RHMPRNYZLMNGDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=NC=CS1 |
Origin of Product |
United States |
Research Gaps and Future Directions in 2 Methyl 2 Thiazol 2 Yl Propan 1 Ol Investigations
Established Synthetic Routes
Traditional synthetic pathways to this compound and its analogues primarily involve the construction of the thiazole ring followed by modification of a side chain, or the direct introduction of the desired side chain onto a pre-formed thiazole nucleus.
Reaction of Thiazole Derivatives with Carbonyl Compounds and Reducing Agents
A common and versatile method for the synthesis of 2-substituted thiazole alcohols involves the reaction of a thiazole derivative with a suitable carbonyl compound, followed by a reduction step. This approach allows for the introduction of a variety of alcohol side chains onto the thiazole ring.
In a typical reaction, a 2-lithiated thiazole, generated in situ from the reaction of thiazole with a strong base like n-butyllithium, can be reacted with an aldehyde or ketone. For the synthesis of this compound, the reaction of 2-lithiothiazole with isobutyraldehyde (B47883) would yield the corresponding secondary alcohol, 1-(thiazol-2-yl)-2-methylpropan-1-ol. Subsequent oxidation to the ketone followed by a Grignard reaction with methylmagnesium bromide and then reduction would be required to obtain the target primary alcohol.
Alternatively, the reaction of 2-thiazolylmagnesium bromide, a Grignard reagent, with isobutyraldehyde can also be employed to form the secondary alcohol intermediate. The choice between the organolithium and Grignard reagent can influence the reactivity and selectivity of the reaction.
A subsequent reduction of the carbonyl group is a critical step in these synthetic sequences. A variety of reducing agents can be employed, with the choice depending on the desired stereoselectivity and the presence of other functional groups in the molecule. For the reduction of a ketone precursor to a secondary alcohol, reagents like sodium borohydride (B1222165) or lithium aluminum hydride are commonly used. Stereoselective reducing agents can be employed to control the stereochemistry of the resulting alcohol. For instance, the use of chiral catalysts in hydrogenation or specific chiral reducing agents can lead to the formation of a single enantiomer of the alcohol.
| Reactant 1 | Reactant 2 | Intermediate | Final Product |
| 2-Lithiothiazole | Isobutyraldehyde | 1-(Thiazol-2-yl)-2-methylpropan-1-ol | This compound |
| 2-Thiazolylmagnesium bromide | Isobutyraldehyde | 1-(Thiazol-2-yl)-2-methylpropan-1-ol | This compound |
Alkylation Reactions of Thiazole Moieties
Alkylation of the thiazole ring is another fundamental approach to introduce the desired side chain. This can be achieved by reacting a nucleophilic thiazole derivative with an electrophilic alkylating agent.
For the synthesis of this compound, a potential route involves the reaction of a 2-halothiazole, such as 2-bromothiazole (B21250), with a suitable organometallic reagent bearing the 2-methylpropan-1-ol moiety. However, a more direct approach would be the alkylation of a metallated thiazole. For instance, 2-lithiothiazole can react with an electrophile like 1-chloro-2-methylpropan-2-ol or, more effectively, with an epoxide such as 2,2-dimethyloxirane (B32121) (isobutylene oxide). The reaction with the epoxide would directly yield the target compound after acidic workup. The nucleophilic attack of the 2-lithiothiazole would occur at the less sterically hindered carbon of the epoxide ring, leading to the formation of the desired primary alcohol.
The conditions for these alkylation reactions, such as the choice of solvent, temperature, and the nature of the organometallic reagent, are critical for achieving good yields and minimizing side reactions.
Hydroxyalkylation Strategies for Thiazoles
Direct hydroxyalkylation of the thiazole ring offers a more convergent approach to the synthesis of this compound. This strategy involves the introduction of a hydroxyalkyl group in a single step.
One such strategy involves the reaction of 2-lithiothiazole with an epoxide, as mentioned in the previous section. This reaction is a classic example of a hydroxyalkylation reaction. Another approach could involve the reaction of a thiazole derivative with an activated alkene, such as isobutylene, in the presence of a suitable catalyst and an oxygen source, although this is a less common method for this specific transformation.
More recently, visible-light-induced hydroxyalkylation reactions have been developed for some heterocyclic systems. These methods often utilize a photocatalyst and a radical initiator to generate a hydroxyalkyl radical from an alcohol, which then adds to the heterocycle. While not yet specifically reported for the synthesis of this compound, this strategy represents a promising avenue for future research.
Novel Synthetic Approaches and Catalyst Development
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. This includes the application of green chemistry principles and the development of stereoselective synthetic routes to access enantiomerically pure compounds.
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of the synthesis of this compound and its analogues, several green approaches can be envisioned.
One key area of focus is the use of more environmentally benign solvents. Traditional organic solvents are often volatile, flammable, and toxic. The use of water, ionic liquids, or deep eutectic solvents as reaction media can significantly reduce the environmental impact of a synthesis. For instance, the Hantzsch thiazole synthesis, a fundamental method for constructing the thiazole ring, has been adapted to be performed in aqueous media.
Multicomponent reactions (MCRs) are another cornerstone of green chemistry, as they allow for the synthesis of complex molecules in a single step from three or more starting materials, thereby reducing the number of synthetic steps, waste generation, and energy consumption. While a specific MCR for the direct synthesis of this compound has not been reported, the development of such a reaction would be a significant advancement.
The use of catalysts, particularly heterogeneous and reusable catalysts, is also a key aspect of green chemistry. Catalysts can increase reaction rates and selectivity, often under milder conditions, and their reusability reduces waste and cost. For example, the use of solid acid catalysts or metal-organic frameworks (MOFs) in thiazole synthesis is an active area of research.
| Green Chemistry Principle | Application in Thiazole Synthesis |
| Use of Safer Solvents | Hantzsch synthesis in water |
| Atom Economy (Multicomponent Reactions) | One-pot synthesis of thiazole derivatives |
| Catalysis | Use of reusable solid acid catalysts |
Stereoselective Synthesis of Enantiomeric Forms
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of enantiomerically pure compounds is of great importance. For this compound, which is a chiral molecule, the synthesis of its individual enantiomers could be crucial for evaluating its biological properties.
One major strategy for achieving stereoselectivity is through the asymmetric reduction of a prochiral ketone precursor. The ketone, 2-methyl-1-(thiazol-2-yl)propan-1-one, could be reduced to the corresponding alcohol using a chiral reducing agent or a catalyst. Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are well-known for their ability to effect the highly enantioselective reduction of ketones. Similarly, enzymatic reductions using alcohol dehydrogenases can provide access to either enantiomer of the alcohol with high enantiomeric excess.
Another approach involves the use of a chiral starting material. For example, a chiral epoxide could be used in the reaction with 2-lithiothiazole to produce a single enantiomer of the target alcohol. Alternatively, a chiral auxiliary could be attached to the thiazole ring to direct the stereochemical outcome of a subsequent reaction, followed by the removal of the auxiliary.
The development of stereoselective synthetic routes to this compound and its analogues is a challenging but important goal that would enable a more detailed investigation of their structure-activity relationships.
Flow Chemistry Applications in Production Scale-Up
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering significant advantages over traditional batch processing, particularly for production scale-up. researchgate.net These advantages include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety profiles when handling hazardous reagents or exothermic reactions, and the potential for automation and high-throughput synthesis. nih.govjst.org.in
The application of flow chemistry to the production of this compound would be highly advantageous for industrial-scale manufacturing. A hypothetical flow process could involve the continuous generation of 2-lithiothiazole or its Grignard analogue in one reactor, which is then immediately reacted with a continuous stream of isobutyraldehyde in a second reactor. This approach would minimize the handling of unstable organometallic intermediates and allow for safe and efficient scale-up. The minimal reaction volumes in flow reactors also allow for rapid optimization of reaction conditions before scaling up. jst.org.in Furthermore, the integration of in-line purification techniques could lead to a fully automated and continuous manufacturing process.
| Parameter | Batch Processing | Flow Chemistry |
| Heat Transfer | Often inefficient, leading to temperature gradients. | Highly efficient due to high surface area-to-volume ratio. |
| Mass Transfer | Can be limited by stirring efficiency. | Enhanced due to short diffusion distances. |
| Safety | Handling of large quantities of hazardous materials. | Small reaction volumes minimize risk. |
| Scalability | Often requires re-optimization of reaction conditions. | Generally more straightforward by running the system for longer. |
| Reaction Time | Can be lengthy. | Significantly reduced due to precise control and efficient mixing. |
Precursor Chemistry and Functional Group Interconversions
The synthesis of this compound and its analogues relies on the availability of key precursors and the ability to perform selective functional group interconversions.
Synthesis of Key Intermediates
A crucial intermediate for one of the proposed synthetic routes is 2-thiazolecarboxaldehyde . Several methods exist for its preparation. One common approach involves the oxidation of 2-methylthiazole. google.com Another method utilizes 2-bromothiazole as a starting material. The 2-bromothiazole can be converted into its Grignard reagent, which is then reacted with a formylating agent like N,N-dimethylformamide (DMF) to yield the desired aldehyde. google.com This method avoids the potentially harsh conditions of direct oxidation. google.com
2-Bromothiazole itself is a key precursor and can be synthesized through various methods, including the Sandmeyer reaction of 2-aminothiazole (B372263) or by direct bromination of thiazole, although the latter can lead to a mixture of products.
Another important class of intermediates are 2-organometallic thiazoles , such as 2-lithiothiazole and 2-thiazolylmagnesium halides. 2-Lithiothiazole is typically prepared by the deprotonation of thiazole at the C2 position with a strong base like n-butyllithium at low temperatures. wikipedia.org The proton at the C2 position is the most acidic due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms. pharmaguideline.comchemicalbook.com 2-Thiazolylmagnesium halides are prepared from 2-halothiazoles and magnesium metal.
| Intermediate | Synthetic Method | Key Reagents |
| 2-Thiazolecarboxaldehyde | Oxidation of 2-methylthiazole | Oxidizing agent (e.g., SeO2) |
| Formylation of 2-thiazolyl Grignard | 2-Bromothiazole, Mg, DMF | |
| 2-Bromothiazole | Sandmeyer reaction | 2-Aminothiazole, NaNO2, HBr, CuBr |
| 2-Lithiothiazole | Deprotonation of thiazole | Thiazole, n-BuLi |
| 2-Thiazolylmagnesium halide | Grignard reaction | 2-Halothiazole, Mg |
Derivatization Reactions at the Hydroxyl Group
The primary hydroxyl group in this compound is a versatile functional handle for further derivatization, allowing for the synthesis of a wide range of analogues with potentially modified biological activities or physicochemical properties. Common derivatization reactions for primary alcohols include:
Esterification: The hydroxyl group can be readily converted to an ester by reaction with an acyl chloride, acid anhydride, or a carboxylic acid under appropriate catalytic conditions. libretexts.orgnih.gov This allows for the introduction of various acyl groups.
Etherification: Formation of an ether can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide.
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents like potassium permanganate (B83412) or chromic acid.
Conversion to Halides: The hydroxyl group can be replaced by a halogen (Cl, Br, I) using reagents like thionyl chloride, phosphorus tribromide, or a combination of triphenylphosphine (B44618) and iodine. These alkyl halides can then serve as substrates for various nucleophilic substitution reactions.
These derivatization reactions enable the exploration of the structure-activity relationship of this compound analogues. libretexts.org
Modifications of the Thiazole Ring System
The thiazole ring itself can be modified to generate further analogues. The reactivity of the thiazole ring is influenced by the substituents present. The C5 position is generally the most susceptible to electrophilic attack, while the C2 position is prone to nucleophilic attack, especially if a good leaving group is present. pharmaguideline.comchemicalbook.com
Electrophilic Aromatic Substitution: Reactions such as halogenation (bromination, chlorination), nitration, and sulfonation can introduce substituents onto the thiazole ring. These reactions typically occur at the C5 position, which is the most electron-rich carbon. pharmaguideline.comchemicalbook.com The presence of an electron-donating group at C2 can further activate the C5 position towards electrophilic attack. pharmaguideline.com
Nucleophilic Aromatic Substitution: A halogen atom at the C2 position of the thiazole ring can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates. This provides a route to a wide range of 2-substituted thiazole derivatives. pharmaguideline.com
Metal-Catalyzed Cross-Coupling Reactions: Halogenated thiazoles can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions are powerful tools for forming new carbon-carbon bonds and introducing aryl, vinyl, or alkyl groups onto the thiazole ring.
N-Alkylation: The nitrogen atom of the thiazole ring can be alkylated with alkyl halides to form thiazolium salts. pharmaguideline.com
These modifications of the thiazole ring system, in combination with derivatization at the hydroxyl group, provide a vast chemical space for the synthesis of diverse analogues of this compound.
Advanced Structural and Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 2-Methyl-2-(thiazol-2-yl)propan-1-ol in solution. While specific experimental spectra for this exact compound are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be constructed based on established chemical shift principles and data from analogous structures, such as 2-methyl-1-propanol (B41256) and various 2-substituted thiazoles. chemicalbook.comdocbrown.inforesearchgate.net
The proton (¹H) NMR spectrum is expected to show distinct signals for the protons on the thiazole (B1198619) ring, the aliphatic chain, and the hydroxyl group. The thiazole protons typically appear in the aromatic region, with characteristic shifts influenced by the nitrogen and sulfur heteroatoms. The aliphatic protons of the 2-methyl-2-propan-1-ol moiety would present signals in the upfield region, with splitting patterns determined by their neighboring protons. docbrown.info
The carbon-¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. The carbon atoms of the thiazole ring are expected to resonate at lower field (higher ppm) due to their aromaticity and the influence of the heteroatoms, while the aliphatic carbons will appear at a higher field. nih.govnih.gov
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
|---|---|---|---|
| Thiazole H-4 | ~7.2-7.4 | Doublet | Located adjacent to H-5 on the aromatic ring. |
| Thiazole H-5 | ~7.6-7.8 | Doublet | Deshielded by both sulfur and nitrogen atoms. |
| -CH₂- (Methylene) | ~3.7-3.9 | Singlet | Adjacent to a quaternary carbon, hence no splitting. Shift is influenced by the adjacent hydroxyl and thiazole-substituted carbon. |
| -OH (Hydroxyl) | Variable (broad singlet) | Singlet (broad) | Chemical shift is concentration and solvent-dependent; proton exchange often leads to a broad signal. |
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Thiazole C-2 | ~168-172 |
| Thiazole C-4 | ~120-125 |
| Thiazole C-5 | ~142-145 |
| Quaternary Carbon | ~75-80 |
| -CH₂- (Methylene) | ~68-72 |
Elucidation of Conformational Isomers
Conformational analysis, often aided by computational modeling, suggests that the molecule will adopt a conformation that minimizes steric hindrance. mdpi.com The most stable conformer would likely position the thiazole ring and the propanol (B110389) side chain to avoid eclipsing interactions. The energy barrier to rotation around this C-C bond is expected to be relatively low, meaning that at room temperature, these conformers would be in rapid equilibrium.
Dynamic NMR Studies of Molecular Flexibility
Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of intramolecular processes, such as conformational changes. While no specific DNMR studies for this compound are documented, the principles of the technique can be applied to understand its molecular flexibility.
If the rotation around the thiazole-C to propanol-C bond were significantly hindered, cooling the sample to a low enough temperature could "freeze out" the individual conformers. This would result in the appearance of separate sets of NMR signals for each distinct conformer. By analyzing the changes in the NMR spectrum as a function of temperature (e.g., line broadening and coalescence), it would be possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's flexibility.
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound.
Analysis of Functional Group Modes and Intermolecular Interactions
The FT-IR and Raman spectra are expected to display characteristic absorption bands corresponding to the vibrations of the O-H, C-H, C-O, C=N, and C-S bonds, as well as the vibrations of the thiazole ring system. nih.govdocbrown.info
A prominent feature in the FT-IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the primary alcohol. docbrown.info The broadness of this peak is a direct indication of intermolecular hydrogen bonding in the condensed phase. C-H stretching vibrations from the methyl and methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ region.
The thiazole ring itself gives rise to a series of characteristic vibrations. These include C=C and C=N stretching modes, typically found in the 1400-1650 cm⁻¹ range, and various ring breathing and deformation modes at lower wavenumbers. mdpi.com The C-S stretching vibration often appears in the 600-800 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be visible around 1050-1150 cm⁻¹.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch (H-bonded) | 3200-3600 (broad) | Alcohol |
| C-H Stretch (Aromatic) | 3050-3150 | Thiazole Ring |
| C-H Stretch (Aliphatic) | 2850-3000 | Methyl/Methylene |
| C=N / C=C Stretch | 1400-1650 | Thiazole Ring |
| C-O Stretch | 1050-1150 | Primary Alcohol |
| Thiazole Ring Vibrations | Various (e.g., 800-1400) | Thiazole Ring |
Mass Spectrometry for Structural Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and elucidating its structure through analysis of its fragmentation patterns. The nominal molecular weight of the compound (C₇H₁₁NOS) is 157 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 157.
The fragmentation of this molecule is predicted to be guided by the stability of the resulting ions and neutral losses, primarily involving the alcohol and the bond connecting the side chain to the thiazole ring. libretexts.orgyoutube.com
Key fragmentation pathways are expected to include:
Alpha-Cleavage: This is a characteristic fragmentation for alcohols. For a primary alcohol, cleavage of the C-C bond adjacent to the oxygen-bearing carbon is common. In this molecule, the most likely alpha-cleavage would involve the loss of the thiazole-substituted methylpropyl radical to form the stable [CH₂OH]⁺ ion at m/z 31.
Loss of Water: Alcohols frequently undergo dehydration, leading to the loss of a neutral water molecule (18 Da). This would result in a fragment ion at m/z 139 (M-18).
Cleavage of the Thiazole-Carbon Bond: The bond between the thiazole C2 and the quaternary carbon of the propanol side chain is a likely point of cleavage. This can lead to two primary fragment ions:
The thiazole-containing cation at m/z 84/85.
The 2-methyl-1-propanol cation at m/z 73.
Thiazole Ring Fragmentation: The thiazole ring itself can fragment, although this often requires higher energy. Common fragmentations of the thiazole ring can lead to smaller sulfur- and nitrogen-containing ions. nist.gov
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 157 | [C₇H₁₁NOS]⁺˙ | Molecular Ion (M⁺˙) |
| 142 | [M - CH₃]⁺ | Loss of a methyl radical |
| 139 | [M - H₂O]⁺˙ | Loss of water |
| 85 | [C₃H₃NS]⁺ | Thiazole cation |
| 73 | [C₄H₉O]⁺ | 2-methyl-1-propanol cation |
| 43 | [C₃H₇]⁺ | Isopropyl cation from side-chain fragmentation |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.
As of this writing, a crystal structure for this compound has not been deposited in public databases such as the Cambridge Structural Database (CSD). Therefore, no experimental data on its solid-state conformation is available.
However, based on crystal structures of similar thiazole derivatives, several structural features can be anticipated. nih.govacs.org A determined crystal structure would likely reveal a network of intermolecular hydrogen bonds involving the hydroxyl group (-OH) of one molecule and the nitrogen atom of the thiazole ring of a neighboring molecule. These hydrogen bonds would be a dominant force in defining the crystal packing arrangement. The analysis would also confirm the planarity of the thiazole ring and provide precise geometric data for the tetrahedral arrangement around the quaternary carbon atom.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-methyl-1-propanol |
| 2-substituted thiazoles |
Crystal Packing and Intermolecular Hydrogen Bonding
The crystal packing of a molecular solid describes the specific arrangement of its constituent molecules in the crystal lattice. This arrangement is dictated by a variety of intermolecular interactions, with hydrogen bonding often playing a dominant role, especially in molecules containing hydroxyl groups, such as this compound. The presence of a hydroxyl (-OH) group as a hydrogen bond donor and the nitrogen and sulfur atoms in the thiazole ring as potential hydrogen bond acceptors suggests that hydrogen bonding would be a significant factor in its crystal structure.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, one can gain insights into the nature and extent of different intermolecular contacts.
A complete Hirshfeld surface analysis for this compound would require its crystallographic information file (CIF). The analysis would typically involve:
dnorm Surface: A surface mapped with the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds.
Without the foundational crystallographic data, a Hirshfeld surface analysis and the generation of associated data tables detailing the percentage contributions of various intermolecular contacts are not possible. Further experimental investigation is required to elucidate the detailed structural characteristics of this compound.
Computational Chemistry and Theoretical Studies
Electronic Structure and Reactivity Descriptors
The electronic characteristics of a molecule are fundamental to understanding its chemical behavior. Through various computational methods, it is possible to delineate the distribution of electrons and identify regions of a molecule that are likely to participate in chemical reactions.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. researchgate.netresearchgate.net This method is used to determine the optimized geometry and electronic structure of compounds like 2-Methyl-2-(thiazol-2-yl)propan-1-ol. DFT calculations can provide a wealth of information, including atomic charges, dipole moments, and the energies of molecular orbitals, which are crucial for predicting the molecule's stability and reactivity. shd-pub.org.rs The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is critical for obtaining accurate results that correlate well with experimental data. shd-pub.org.rs
Theoretical calculations for related thiazole (B1198619) derivatives have been performed to understand their structural and electronic properties. researchgate.net For instance, studies on other thiazole-containing compounds have utilized DFT to analyze their geometrical structures and electronic characteristics in the gas phase. researchgate.net Such calculations are foundational for more advanced computational analyses.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. shd-pub.org.rsyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. youtube.comresearchgate.net The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.netshd-pub.org.rs
For thiazole derivatives, FMO analysis helps to understand intramolecular charge transfer possibilities. shd-pub.org.rs The distribution of HOMO and LUMO orbitals indicates the most probable sites for electrophilic and nucleophilic attacks. researchgate.net In many organic molecules, the HOMO is often localized on electron-rich portions, while the LUMO resides on electron-deficient areas. researchgate.net
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher energy suggests a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower energy suggests a better electron acceptor. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Represents chemical reactivity and stability. A large gap implies high stability and low reactivity. |
Electrostatic Potential Surface (MEP) Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. mdpi.com The MEP map displays regions of varying electron density, typically color-coded, where red indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue signifies electron-deficient regions (positive potential) prone to nucleophilic attack. mdpi.com
MEP analysis can identify the most likely sites for intermolecular interactions, such as hydrogen bonding, and can provide insights into how a molecule will interact with other reagents or biological targets. nih.gov For complex organic molecules, the MEP surface can reveal the locations of both positive and negative potentials, which correspond to the acidic and basic sites of the molecule, respectively. mdpi.com
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is instrumental in mapping out the intricate details of chemical reactions. By modeling the potential energy surface, researchers can identify the most favorable reaction pathways, including the structures of transition states and intermediates.
Transition State Characterization
A transition state represents the highest energy point along a reaction coordinate, and its characterization is crucial for understanding the kinetics of a chemical reaction. Computational methods, particularly DFT, can be used to locate and verify transition state structures. This involves identifying a stationary point on the potential energy surface with exactly one imaginary frequency, which corresponds to the motion along the reaction path. The geometry and electronic properties of the transition state provide deep insights into the bond-breaking and bond-forming processes that occur during the reaction.
Molecular Dynamics Simulations and Conformational Landscape
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide detailed insights into its conformational landscape, flexibility, and interactions with its environment. Such studies are crucial for understanding its structure-activity relationships, especially if the molecule is being investigated for potential biological activity. nih.govnih.gov
In a typical MD simulation study, the molecule would be placed in a simulation box, often with a solvent like water, to mimic physiological conditions. The system's trajectory is then calculated by integrating Newton's laws of motion for all atoms, providing a detailed view of how the molecule behaves over time. researchgate.net Analysis of these trajectories can reveal the predominant conformations, the transitions between them, and the flexibility of different parts of the molecule. For instance, the hydroxyl group and the thiazole ring can participate in hydrogen bonding, which would be a key interaction to monitor in simulations. researchgate.net
Prediction of Spectroscopic Parameters
Computational chemistry offers robust methods for predicting the spectroscopic parameters of molecules, which can be invaluable for interpreting experimental data and confirming chemical structures. Density Functional Theory (DFT) is a widely used method for these predictions due to its balance of accuracy and computational cost. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a standard application of computational chemistry. acs.orgmdpi.com By calculating the magnetic shielding tensors of the atoms in the optimized geometry of this compound, its NMR spectrum can be simulated. These theoretical chemical shifts are often in good agreement with experimental values and can aid in the assignment of peaks in an experimental spectrum. mdpi.com For thiazole derivatives, the chemical shifts are sensitive to the electronic environment of the ring and its substituents. acs.org
Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. mdpi.com Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. researchgate.net For this compound, characteristic vibrational frequencies would be expected for the O-H stretch of the alcohol, C-H stretches of the methyl and methylene (B1212753) groups, and the various vibrations of the thiazole ring. nih.gov Comparing the theoretical spectrum with an experimental one can help to confirm the presence of these functional groups.
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. acs.orgresearchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.govacs.org The predicted UV-Vis spectrum for this compound would provide insight into its electronic structure and chromophores.
A hypothetical table of predicted spectroscopic data for this compound, based on typical values for similar structures found in the literature, is presented below.
| Parameter | Predicted Value |
|---|---|
| 1H NMR (ppm) | δ 7.5-7.8 (thiazole-H), δ 7.2-7.4 (thiazole-H), δ 3.6-3.8 (-CH2OH), δ 2.5-3.0 (-OH), δ 1.3-1.5 (-CH3) |
| 13C NMR (ppm) | δ 165-175 (thiazole C2), δ 140-145 (thiazole C4), δ 115-125 (thiazole C5), δ 70-75 (-C(CH3)2-), δ 65-70 (-CH2OH), δ 25-30 (-CH3) |
| IR (cm-1) | ~3400 (O-H stretch), ~2950 (C-H stretch), ~1500 (C=N stretch), ~1450 (C=C stretch) |
| UV-Vis λmax (nm) | ~240-260 |
Investigation of Biological Interaction Mechanisms
Structure-Activity Relationship (SAR) Studies of Thiazole-Propanol Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. For thiazole-propanol derivatives, these studies involve systematic chemical modifications to identify key structural features, known as pharmacophores, that are essential for their biological effects.
Systematic modification of a lead compound is a cornerstone of drug discovery. In the context of thiazole-propanol derivatives, this involves altering various parts of the molecule, such as the thiazole (B1198619) ring, the propanol (B110389) side chain, and any substituents, to observe the impact on activity. Key modifications often include changing the substitution pattern on the thiazole ring or altering the length and branching of the alcohol side chain.
Bioisosteric replacement is a strategy used to replace one functional group with another that has similar physical or chemical properties, with the goal of enhancing activity, improving selectivity, or reducing toxicity. cambridgemedchemconsulting.com The objective is to create a new molecule with biological properties similar to the parent compound. cambridgemedchemconsulting.com For example, a phenyl ring, which is often a site of metabolic oxidation, might be replaced with a heteroaromatic ring like pyridine (B92270) or thiazole itself to improve metabolic stability and alter electronic properties. cambridgemedchemconsulting.com The molecular size and shape of a pyrazole, for instance, are similar to those of a thiazole, making them potential bioisosteres for one another. researchgate.net The replacement of a phenyl group with a thiazole ring in certain bioactive compounds has been shown to yield molecules with significantly enhanced antiproliferative activity. nih.gov
Common bioisosteric replacements investigated in thiazole derivatives include:
Ring substitutions: Replacing hydrogen atoms on the thiazole or an associated phenyl ring with halogens (F, Cl, Br), methyl, or methoxy (B1213986) groups to modulate lipophilicity and electronic character. jchemrev.com
Heterocycle equivalents: Substituting a phenyl ring with other aromatic systems like thiophene, pyridine, or furan (B31954) to alter solubility, protein binding, and potential for hydrogen bonding. cambridgemedchemconsulting.com
Functional group mimetics: Exchanging functional groups like a carboxylic acid with a tetrazole or a ketone with an oxime to modify acidity, polarity, and metabolic stability.
These modifications help to build a comprehensive SAR profile, guiding the design of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical methods to create mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net These models are valuable for predicting the activity of newly designed molecules before their synthesis, thereby saving time and resources. nih.gov
For thiazole derivatives, QSAR studies have been employed to understand their antimicrobial, anticancer, and enzyme inhibitory activities. researchgate.netresearchgate.net The process involves:
Data Set Compilation: A series of thiazole derivatives with experimentally determined biological activities (e.g., IC₅₀ or MIC values) is collected. researchgate.net
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can be physicochemical (e.g., LogP for lipophilicity, molar refractivity), electronic (e.g., HOMO/LUMO energies), or topological (e.g., molecular connectivity indices). researchgate.net
Model Development: Statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical equation linking the descriptors to the biological activity. laccei.org
Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model training). researchgate.net
A 2D-QSAR study on aryl thiazole derivatives for antimicrobial activity revealed that specific topological descriptors were major contributors to their inhibitory activity against Gram-positive bacteria. researchgate.net Another study on thiazole derivatives as PIN1 inhibitors found that descriptors for molar refractivity (MR), lipophilicity (LogP), and the energy of the lowest unoccupied molecular orbital (ELUMO) were key to building a predictive MLR model. The resulting models can guide the synthesis of new derivatives with potentially enhanced activity. nih.gov
| Thiazole Derivative Class | Target Activity | Modeling Method | Key Descriptors Identified | Reference |
|---|---|---|---|---|
| Aryl Thiazoles | Antimicrobial (Gram-positive) | 2D-QSAR | Topological descriptors (T_C_C_4) | researchgate.net |
| General Thiazoles | PIN1 Inhibition | MLR, ANN | Molar Refractivity (MR), LogP, ELUMO | |
| Thiazole-VX-809 Hybrids | F508del-CFTR Correction | QSAR-based filtering | Not specified | nih.gov |
| General Thiazoles | 5-Lipoxygenase (5-LOX) Inhibition | 2D-QSAR (MLR) | Not specified | laccei.org |
In Vitro Biochemical Target Identification and Validation
Identifying the specific molecular targets with which a compound interacts is a critical step in understanding its mechanism of action. In vitro biochemical assays are essential tools for this purpose, allowing researchers to study interactions in a controlled, cell-free environment.
Many thiazole derivatives exert their biological effects by inhibiting the activity of specific enzymes. nih.gov Enzyme inhibition assays are used to quantify this effect, typically by measuring the concentration of the compound required to reduce enzyme activity by 50% (IC₅₀).
Several enzymes have been identified as targets for thiazole derivatives:
Bacterial Enzymes: Thiazole-based compounds have shown potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair. ekb.eg This inhibition is a key mechanism behind their antibacterial effects. ekb.eg Another target is β-ketoacyl-acyl carrier protein synthase III (KAS III), which is involved in fatty acid synthesis in bacteria like E. coli. nih.gov
Protozoal Enzymes: In the parasite Leishmania braziliensis, superoxide (B77818) dismutase (LbSOD) has been identified as a target. Thermal shift assays and fluorescent protein-labeled assays have been used to screen thiazole derivatives, identifying compounds that bind to LbSOD with micromolar affinity. nih.gov
Human Enzymes: Thiazole derivatives have been investigated as inhibitors of various human enzymes implicated in disease. These include Vascular Adhesion Protein-1 (VAP-1), an amine oxidase involved in inflammation, and various protein kinases that play a central role in cancer cell signaling. nih.govnih.gov For instance, certain thiazole-5-carboxylic acid derivatives have shown potent inhibition of protein kinase CK2 with IC₅₀ values in the sub-micromolar range. nih.gov
Kinetic studies can further elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing deeper insight into how the inhibitor interacts with the enzyme's active site or allosteric sites. For example, some thiazole analogs have been shown to act as noncompetitive antagonists of the Zinc-Activated Channel (ZAC). nih.gov
| Enzyme Target | Organism/Disease Context | Example Inhibitor Class | Reported IC₅₀ Values | Reference |
|---|---|---|---|---|
| DNA Gyrase & Topoisomerase IV | Bacteria (Antimicrobial) | Thiourea & 4-nitrobenzamide (B147303) thiazoles | 25.7 µM & 30.4 µM | ekb.eg |
| E. coli KAS III | Bacteria (Antimicrobial) | 2-phenylacetamido-thiazoles | 5.3 µM | nih.gov |
| Superoxide Dismutase (LbSOD) | Leishmania braziliensis (Antiprotozoal) | Thiazole derivative (Ju-480) | Micromolar affinity | nih.gov |
| Vascular Adhesion Protein-1 (VAP-1) | Inflammation/Diabetes | Guanidine-containing thiazoles | 14 nM (rat), 230 nM (human) | nih.gov |
| Protein Kinase CK2 | Cancer | 1,3-thiazole-5-carboxylic acid derivatives | 0.4 µM | nih.gov |
Beyond enzymes, thiazole derivatives can bind to various protein receptors to modulate cellular signaling pathways. Molecular docking is a computational technique widely used to predict the binding conformation and affinity of a small molecule (ligand) to the active site of a target protein. jpionline.orgresearchgate.net
Docking studies have provided valuable insights into the interactions of thiazole derivatives with several key protein targets:
Tubulin: This protein is crucial for microtubule formation and cell division, making it a major target for anticancer drugs. Docking studies have shown that thiazole derivatives can bind to the colchicine-binding site of tubulin, with interactions stabilized by hydrogen bonds and noncovalent bonds involving the thiazole's sulfur atom. researchgate.netnih.gov
Kinases: Thiazole derivatives can interact with the active sites of various protein kinases, often mimicking the binding of the natural ligand, ATP. nih.gov
Acetylcholinesterase (AChE): As a target for Alzheimer's disease therapy, docking studies have shown that thiazole-based inhibitors can fit within the active site of AChE, exhibiting binding orientations similar to known drugs. acs.org
RAS p21: For anticancer activity, thiazole derivatives have been docked to the RAS p21 receptor to predict their binding modes. jpionline.org
Prolyl Oligopeptidase (PREP): 5-Aminothiazoles have been found to bind to a novel site on PREP, modulating its protein-protein interaction functions rather than its enzymatic activity. acs.org
These computational studies, often corroborated by experimental data, help to visualize the specific amino acid residues involved in binding and explain the observed SAR. The thiazole ring itself frequently participates in crucial interactions, such as sulfur-aromatic or arene-hydrogen bonds, which contribute significantly to the stability of the ligand-receptor complex. nih.gov
Mechanistic Studies of Antimicrobial Action
The thiazole nucleus is a core component of many compounds with broad-spectrum antimicrobial activity. jchemrev.comresearchgate.net Mechanistic studies aim to uncover the precise biochemical pathways that are disrupted by these compounds, leading to the inhibition of microbial growth or cell death.
The antimicrobial action of thiazole derivatives often stems from multiple mechanisms. A primary mechanism is the inhibition of essential enzymes, as detailed previously. By targeting enzymes like DNA gyrase, topoisomerase IV, and those involved in fatty acid synthesis, these compounds effectively halt critical cellular processes in bacteria. ekb.egnih.gov
The antimicrobial spectrum of thiazole derivatives is diverse. Studies have demonstrated their efficacy against various pathogens, including:
Gram-positive bacteria: Such as Staphylococcus aureus (including MRSA) and Bacillus subtilis. jchemrev.comnih.gov
Gram-negative bacteria: Such as Escherichia coli and Pseudomonas aeruginosa. jchemrev.comnih.gov
Fungi: Including various Candida species and Aspergillus niger. jchemrev.comnih.gov
The effectiveness of a particular derivative is highly dependent on its specific chemical structure. For instance, SAR studies have shown that the presence of a phenyl ring can enhance antibacterial action, while certain para-substitutions (methoxy, chloro) can modestly increase activity. jchemrev.com Lipophilicity, often quantified as the partition coefficient (log P), is another critical parameter, as it influences the compound's ability to traverse the microbial cell membrane. researchgate.netnih.gov Research has shown that for certain benzo[d]thiazole derivatives, an optimal log P value around 4 corresponds with significant antibacterial and antifungal activity. nih.gov
| Compound Class | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Thiazole-pyrazoline hybrids | S. aureus | 16.1 µM | jchemrev.com |
| Thiazole-pyrazoline hybrids | E. coli | 16.1 µM | jchemrev.com |
| Benzo[d]thiazole derivatives | MRSA, E. coli, A. niger | 50–75 µg/mL | nih.gov |
| 2-phenylacetamido-thiazole derivative | B. subtilis | 1.56 µg/mL | nih.gov |
| 2-phenylacetamido-thiazole derivative | P. aeruginosa | 6.25 µg/mL | nih.gov |
Interference with Microbial Metabolic Pathways
Cell Wall Synthesis Inhibition
The bacterial cell wall is a critical structure for microbial viability, making its synthesis an attractive target for antimicrobial agents. While there is no direct evidence to suggest that 2-Methyl-2-(thiazol-2-yl)propan-1-ol specifically inhibits cell wall synthesis, the thiazole scaffold is present in some antibiotics that function through this mechanism. These antibiotics often interfere with the enzymatic processes that build the peptidoglycan layer of the bacterial cell wall. This interference can occur at various stages, from the synthesis of precursor molecules in the cytoplasm to their transport and incorporation into the growing cell wall. The potential for this compound to act as a cell wall synthesis inhibitor would depend on its ability to interact with and inhibit the enzymes involved in this pathway.
Anti-proliferative Activity and Molecular Mechanisms in Cellular Models
The anti-proliferative activity of thiazole-containing compounds has been a subject of significant interest in cancer research. These molecules have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines through diverse molecular mechanisms.
Tubulin Polymerization Inhibition
One of the well-established anti-proliferative mechanisms of certain thiazole derivatives is the inhibition of tubulin polymerization. researchgate.net Microtubules, which are dynamic polymers of tubulin, play a crucial role in cell division, intracellular transport, and maintenance of cell shape. researchgate.net Compounds that interfere with tubulin dynamics can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.net Although no studies have specifically demonstrated the tubulin polymerization inhibitory activity of this compound, the thiazole ring is a common feature in many known tubulin inhibitors. frontiersin.orgnih.gov
Table 1: Examples of Thiazole Derivatives with Tubulin Polymerization Inhibition Activity This table presents data for related compounds to illustrate the potential mechanism, as no specific data for this compound is available.
| Compound Name | Cancer Cell Line | IC50 for Tubulin Polymerization Inhibition (µM) | Reference |
| Compound IV (a 2,4-disubstituted thiazole) | Not specified | 2.00 ± 0.12 | frontiersin.org |
| Compound 10a (a thiazole derivative) | Not specified | 2.69 | frontiersin.org |
| Compound 5b (a thiazole-naphthalene derivative) | Not specified | 3.3 | nih.gov |
IC50 values represent the concentration of the compound required to inhibit tubulin polymerization by 50%.
Applications in Advanced Materials and Catalysis Research
Role as Ligands in Coordination Chemistry
The thiazole (B1198619) moiety is a well-established functional group in coordination chemistry, capable of binding to various transition metal ions through its nitrogen and sulfur atoms. researchgate.netresearchgate.net This interaction leads to the formation of stable metal complexes with diverse geometries and electronic properties.
Synthesis and Characterization of Metal Complexes
A comprehensive review of the scientific literature indicates that while the coordination chemistry of thiazole-containing ligands is a broad and active area of research, specific studies detailing the synthesis and characterization of metal complexes using 2-Methyl-2-(thiazol-2-yl)propan-1-ol as a primary ligand are not publicly available at this time.
Generally, the synthesis of such complexes involves reacting the ligand with a metal salt (e.g., chlorides, nitrates) in a suitable solvent. orientjchem.orgacs.org Characterization of the resulting complexes typically employs a range of spectroscopic and analytical techniques to confirm the structure and coordination mode.
Common Characterization Techniques for Thiazole-Metal Complexes:
| Technique | Information Provided |
| FT-IR Spectroscopy | Identifies shifts in vibrational frequencies of C=N, C-S, and O-H bonds upon coordination to the metal ion. |
| UV-Visible Spectroscopy | Provides information on the electronic transitions within the complex, confirming metal-ligand charge transfer bands. orientjchem.org |
| NMR Spectroscopy | Shows changes in the chemical shifts of protons and carbons near the coordination sites. |
| Mass Spectrometry | Confirms the molecular weight and fragmentation pattern of the complex. orientjchem.org |
| Elemental Analysis | Determines the empirical formula and stoichiometry of the metal-ligand complex. orientjchem.org |
| Magnetic Susceptibility | Helps determine the geometry of the complex by identifying the number of unpaired electrons. acs.org |
While specific examples for this compound are not documented, these standard methods would be employed to characterize its potential coordination compounds.
Catalytic Activity of Metal-Ligand Systems
However, a detailed search of published research reveals no specific studies on the catalytic activity of metal-ligand systems formed with this compound. Research in this area has focused on other, often more complex, thiazole-containing ligands. researchgate.net
Precursor in Polymer Chemistry and Supramolecular Assemblies
The use of functional molecules as building blocks (precursors) for the synthesis of polymers or the construction of ordered supramolecular assemblies is a key area of materials science. The hydroxyl group and the reactive sites on the thiazole ring of this compound could potentially allow it to be incorporated into polymer chains or participate in non-covalent interactions (like hydrogen bonding) to form larger structures.
Despite this potential, there is currently no specific information in the scientific literature describing the use of this compound as a precursor in polymer chemistry or for creating supramolecular assemblies. Research into supramolecular structures has utilized different, more complex thiazole-based moieties. rsc.org
Corrosion Inhibition Studies
The use of organic compounds containing heteroatoms (N, S, O) and π-electrons is a well-established strategy for protecting metals from corrosion, particularly in acidic environments. scispace.com Thiazole derivatives have been extensively studied and proven to be effective corrosion inhibitors for various metals, including steel and copper. scispace.comsemanticscholar.orgresearchgate.net The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. scispace.com
Surface Adsorption Mechanisms
The protective action of thiazole inhibitors is contingent upon their adsorption at the metal-solution interface. This process is generally understood to involve a combination of physical and chemical interactions (physisorption and chemisorption). mdpi.commdpi.com
Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecule in an acidic solution.
Chemisorption: This is a stronger interaction involving charge sharing or transfer from the inhibitor molecule to the vacant d-orbitals of the metal atoms. The lone pair electrons on the nitrogen and sulfur atoms, along with the π-electrons from the aromatic thiazole ring, are crucial for this chemical bonding. scispace.commdpi.com
The adsorption behavior of thiazole inhibitors on metal surfaces is frequently described by adsorption isotherms, with the Langmuir isotherm model being commonly applied. scispace.commdpi.commdpi.comekb.eg This model assumes the formation of a monolayer of the inhibitor on the metal surface. The strength and spontaneity of the adsorption process can be evaluated by calculating the standard Gibbs free energy of adsorption (ΔG°ads). Values around -20 kJ/mol are indicative of physisorption, while values of -40 kJ/mol or more negative suggest chemisorption. nih.gov Studies on various thiazole derivatives often report ΔG°ads values that indicate a mixed-mode adsorption mechanism. mdpi.comnih.gov
Electrochemical and Theoretical Correlations
The performance of thiazole-based corrosion inhibitors is typically evaluated using electrochemical techniques and correlated with theoretical calculations.
Electrochemical Studies: Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are the primary methods used.
Potentiodynamic Polarization (PDP): These measurements provide information on the corrosion current density (Icorr), which is proportional to the corrosion rate. mdpi.com The presence of an effective inhibitor reduces the Icorr value. PDP curves can also indicate whether an inhibitor acts on the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions (mixed-type). electrochemsci.org Thiazole derivatives often act as mixed-type inhibitors. mdpi.com
Electrochemical Impedance Spectroscopy (EIS): This technique provides data on the charge transfer resistance (Rct) at the metal-solution interface. A larger Rct value signifies a slower corrosion process and higher inhibition efficiency. nih.gov
The inhibition efficiency (IE%) can be calculated from both PDP and EIS data, as shown in the table below.
Representative Electrochemical Data for a Thiazole Inhibitor
| Inhibitor Conc. (M) | Icorr (µA cm-2) | Rct (Ω cm2) | IE (%) from PDP | IE (%) from EIS |
|---|---|---|---|---|
| Blank | 152.7 | - | - | - |
| 0.0005 | 38.8 | - | 74.6 | - |
| 0.001 | 29.1 | - | 80.9 | - |
| 0.002 | 14.7 | - | 90.4 | - |
| 0.003 | 8.0 | - | 94.8 | - |
Data is representative and adapted from studies on thiadiazole derivatives, which are structurally similar to thiazoles. nih.gov
Theoretical Correlations: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely used to correlate the molecular structure of an inhibitor with its performance. eurjchem.com These studies provide insights into the electronic properties of the molecule that govern its interaction with the metal surface.
Key DFT Parameters:
EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal's vacant d-orbitals.
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal.
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and can lead to better inhibition efficiency.
Mulliken Charges: This analysis helps identify the specific atoms (typically N and S) with high electron density that serve as the active centers for adsorption onto the metal surface. mdpi.com
These theoretical parameters, combined with electrochemical data, provide a comprehensive understanding of the corrosion inhibition mechanism of thiazole derivatives.
Analytical Methodologies and Environmental Fate Studies
Development of Analytical Techniques for Trace Detection and Quantification
The detection and quantification of 2-Methyl-2-(thiazol-2-yl)propan-1-ol at trace levels in various matrices would necessitate the development of sensitive and specific analytical methods. The choice of technique would depend on the sample matrix, the required detection limits, and the available instrumentation.
Chromatographic Methodologies (HPLC, GC)
Chromatographic techniques are fundamental in the separation and quantification of individual components from a mixture. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) could be viable, with the selection depending on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): Given the presence of a hydroxyl group and a heterocyclic thiazole (B1198619) ring, HPLC would likely be a suitable method. A typical approach would involve:
Stationary Phase: A reversed-phase column (e.g., C18 or C8) would be a common first choice, separating compounds based on their hydrophobicity.
Mobile Phase: A mixture of a polar solvent (like water or a buffer) and a less polar organic solvent (such as acetonitrile (B52724) or methanol) would be used. The gradient or isocratic elution would be optimized to achieve good separation from other components in the sample.
Detection: A UV-Vis detector would be effective due to the presence of the thiazole ring, which should exhibit UV absorbance. The selection of the optimal wavelength would be critical for sensitivity.
Gas Chromatography (GC): The viability of GC would depend on the volatility and thermal stability of this compound. If the compound is sufficiently volatile and does not degrade at the temperatures used in the GC inlet and column, it could be analyzed directly. If not, derivatization of the hydroxyl group to a less polar, more volatile functional group might be necessary.
Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase) would be selected to achieve separation.
Detector: A Flame Ionization Detector (FID) would provide a robust and sensitive response. For more selective and sensitive detection, a Mass Spectrometer (MS) detector could be used, providing both quantification and structural information.
A hypothetical comparison of these chromatographic methods is presented in the table below.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Applicability | Suitable for non-volatile and thermally sensitive compounds. | Suitable for volatile and thermally stable compounds. |
| Derivatization | Generally not required. | May be required to increase volatility and thermal stability. |
| Typical Detectors | UV-Vis, Refractive Index (RI), Mass Spectrometry (MS) | Flame Ionization (FID), Mass Spectrometry (MS), Thermal Conductivity (TCD) |
Electrochemical Methods for Detection
Electrochemical methods offer an alternative or complementary approach for the detection of this compound, particularly if the thiazole moiety is electrochemically active. Techniques such as cyclic voltammetry could be used to study the oxidation or reduction potential of the compound. If an electrochemical response is observed, more sensitive techniques like differential pulse voltammetry or square wave voltammetry could be developed for quantification. The development of such a method would involve the selection of an appropriate electrode material and optimization of the supporting electrolyte and pH.
Environmental Degradation Pathways and Kinetics
Understanding the environmental fate of this compound is crucial for assessing its potential environmental impact. This involves studying the various degradation pathways that the compound may undergo in the environment.
Hydrolytic Degradation Mechanisms
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of this compound to hydrolysis would need to be investigated under different pH conditions (acidic, neutral, and basic) and temperatures. The thiazole ring, while generally aromatic and stable, could potentially undergo hydrolysis under certain conditions, although specific data for this compound is not available.
Photochemical Transformation Pathways
Photochemical transformation, or photolysis, involves the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. The thiazole ring in this compound is expected to absorb UV radiation, which could lead to its degradation. Studies would involve exposing aqueous solutions of the compound to simulated sunlight and identifying the resulting transformation products. The presence of photosensitizers in the environment, such as humic acids, could also influence the rate of photochemical degradation.
Microbial Degradation Processes
Microbial degradation is a key process in the removal of organic compounds from the environment. Studies to assess the biodegradability of this compound would typically involve incubating the compound with microorganisms from sources such as activated sludge, soil, or surface water. The rate of degradation would be monitored over time, and the formation of any metabolites would be identified. This would help to determine if the compound is readily biodegradable, persistent, or transformed into other potentially harmful substances.
A summary of potential environmental degradation pathways is provided in the table below.
| Degradation Pathway | Description | Key Factors |
| Hydrolysis | Cleavage of chemical bonds by the addition of water. | pH, Temperature |
| Photochemical Transformation | Degradation initiated by the absorption of light. | Wavelength and intensity of light, Presence of photosensitizers |
| Microbial Degradation | Breakdown of the compound by microorganisms. | Microbial population, Availability of nutrients, Temperature, pH |
Metabolite Identification and Profiling from Degradation
A comprehensive review of available scientific literature reveals a notable absence of specific studies on the metabolite identification and degradation profiling of the chemical compound This compound . Consequently, there is no empirical data to construct a detailed profile of its metabolic fate or to identify the specific intermediate compounds formed during its breakdown in biological or environmental systems.
To provide a contextual understanding, this section will discuss the general degradation pathways observed for other compounds containing a thiazole ring, as documented in existing research. It is imperative to understand that these pathways are not directly attributable to this compound and serve only as a general guide to the potential biotransformation of thiazole-containing molecules.
General Degradation Pathways of Thiazole-Containing Compounds
The stability of the thiazole ring and its susceptibility to degradation are influenced by the nature of its substituents and the environmental conditions. Both enzymatic and abiotic processes can contribute to the breakdown of this heterocyclic system.
Enzymatic Degradation:
Microorganisms in soil and water play a crucial role in the breakdown of organic compounds. Studies on various thiazole derivatives have indicated that enzymatic processes can initiate the degradation cascade. For instance, research on the thiazole-containing pollutant Thioflavin T has shown that enzymatic systems, such as those involving chloroperoxidase, can effectively degrade the molecule. nih.govnih.gov This process leads to a distinct set of intermediate products compared to non-biological degradation methods. nih.gov The enzymatic machinery in certain microorganisms, like dehydrogenases, is known to interact with and modify the thiazole ring structure during the biosynthesis of natural products, suggesting that similar enzymes could be involved in its degradation. researchgate.netfigshare.com
Abiotic Degradation:
Non-biological degradation mechanisms are also significant in the environmental fate of chemical compounds.
Advanced Oxidation Processes (AOPs): AOPs, which involve the generation of highly reactive species such as hydroxyl radicals, have been demonstrated to be effective in the degradation of thiazole pollutants. nih.gov A common AOP involves the use of ultraviolet (UV) light in conjunction with hydrogen peroxide (H₂O₂). nih.govnih.gov This process can lead to the cleavage of the thiazole ring and the modification of its substituents. nih.gov
Photodegradation: Sunlight can provide the energy to break down chemical bonds in a process known as photodegradation. While specific data for this compound is not available, studies on other organic molecules, including alcohols like 2-propanol, indicate that photodegradation is a potential environmental fate pathway. rsc.org The efficiency and products of photodegradation are highly dependent on the specific chemical structure of the compound.
Hypothetical Metabolites of this compound
In the absence of experimental data, any discussion of the potential metabolites of this compound is speculative. Based on general principles of xenobiotic metabolism, potential biotransformation reactions could include:
Oxidation: The primary alcohol group could be oxidized to form an aldehyde, which could be further oxidized to a carboxylic acid.
Hydroxylation: The thiazole ring or the methyl groups could undergo hydroxylation.
Ring Cleavage: The thiazole ring could be opened, leading to the formation of more polar and readily excretable acyclic compounds.
Definitive identification and profiling of the metabolites of this compound would necessitate dedicated environmental fate and metabolism studies using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.gov
Data on Metabolite Identification and Profiling
As stated, no studies providing specific data on the metabolites of this compound have been identified. Therefore, an interactive data table for its degradation products cannot be generated.
Conclusion and Future Research Perspectives
Synthesis of Complex Architectures Utilizing 2-Methyl-2-(thiazol-2-yl)propan-1-ol as a Building Block
The chemical structure of this compound offers multiple reaction sites for elaboration into more complex molecules. The hydroxyl group can be readily transformed into various other functional groups or used as a handle for coupling reactions, while the thiazole (B1198619) ring itself can be functionalized. This versatility makes it an ideal starting point for creating diverse molecular architectures.
Future synthetic endeavors could focus on:
Peptide-Derived Natural Products: Chiral thiazoline (B8809763) and thiazole heterocycles are crucial components of many biologically interesting peptide-derived natural products. nih.gov Methodologies for creating optically pure building blocks are essential for confirming molecular structures, studying structure-activity relationships, and enabling industrial production. nih.gov this compound can serve as a foundational scaffold for synthesizing analogues of these complex natural products.
Heterocyclic Hybrids: The thiazole nucleus can be combined with other heterocyclic systems like pyrazoline, benzimidazole, or pyridazinone to create hybrid molecules. rsc.orgresearchgate.netmdpi.com These hybrid structures often exhibit synergistic or novel biological activities. For instance, thiazolyl-pyrazole derivatives have been synthesized via one-pot, multi-component reactions, demonstrating the feasibility of combining different pharmacophores. researchgate.net
Coordination Complexes: The nitrogen and sulfur atoms in the thiazole ring are effective ligands for coordinating with transition metal ions, such as copper. nih.gov Research into new coordination compounds based on this compound could lead to novel agents with potential applications in anticancer and antimicrobial therapies. nih.gov
The table below outlines potential synthetic transformations for this compound.
| Reaction Type | Reagents/Conditions | Potential Product Class | Reference |
| Esterification/Etherification | Acid chlorides, Alkyl halides | Pro-drugs, Linkers for complex molecules | N/A |
| Oxidation of Alcohol | Oxidizing agents (e.g., PCC, Swern) | Aldehydes, Carboxylic acids | N/A |
| C-H Arylation of Thiazole | Palladium catalysts, Aryl halides | Biaryl-thiazole derivatives | organic-chemistry.org |
| Cyclocondensation Reactions | α-halocarbonyls, Dithiocarbamates | Fused heterocyclic systems (e.g., Thiazolo[5,4-d]thiazoles) | bepls.commdpi.com |
Multi-Targeting Approaches in Biological Applications
The development of drugs that can modulate multiple biological targets simultaneously is a key strategy in treating complex diseases like cancer and infectious diseases. rsc.org Thiazole derivatives have shown significant promise as multi-targeted inhibitors. nih.govfrontiersin.org
Future research on derivatives of this compound should investigate:
Dual Kinase Inhibition: Many cancers are driven by the deregulation of protein kinases. rsc.org Designing derivatives that can simultaneously inhibit key kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), could be a powerful anti-cancer strategy. rsc.orgnih.govfrontiersin.org
Anticancer and Antimicrobial Activity: There is a critical need for new agents that can combat both cancer and drug-resistant bacterial infections. nih.govfrontiersin.org Thiazole-based compounds have been developed that possess antiproliferative, antioxidant, and antibacterial properties, representing a promising avenue for creating dual-action therapeutics. nih.govfrontiersin.org
Broad-Spectrum Biological Activity: The thiazole scaffold is associated with a wide array of pharmacological effects, including anti-inflammatory, antifungal, antiviral, and anticonvulsant activities. nih.govmdpi.commedmedchem.com Screening libraries of compounds derived from this compound against a diverse panel of biological targets could uncover novel multi-targeting agents.
The following table summarizes the multi-targeting potential observed in various thiazole derivatives.
| Thiazole Derivative Class | Targeted Activities | Example Targets | Reference |
| Thiazole-based pyrazoline hybrids | Anticancer, Antimicrobial | EGFR, VEGFR-2, BRAFV600E | rsc.org |
| Substituted Thiazoles | Antiproliferative, Antioxidant, Antibacterial | EGFR, VEGFR-2 | nih.govfrontiersin.org |
| Pyridazinone-thiazole hybrids | Anticonvulsant | MES and scPTZ models | mdpi.com |
| 2-Thiazolylimino-4-thiazolidinones | Antibacterial | Gram-positive and Gram-negative bacteria | medmedchem.com |
Advanced Computational Modeling for Novel Property Prediction
In silico methods are indispensable tools in modern drug discovery, allowing for the rapid design and evaluation of new molecules before their synthesis. mdpi.comresearchgate.net Advanced computational modeling can accelerate the development of novel derivatives of this compound.
Key computational approaches include:
Molecular Docking and Dynamics: These techniques can predict how a molecule will bind to a specific protein target. mdpi.comnih.gov For example, docking studies have been used to identify thiazole-based compounds as potential inhibitors of SIRT2, a target in cancer therapy. mdpi.com Molecular dynamics simulations further assess the stability and interactions of the ligand-protein complex over time. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies: Computational methods can help elucidate the relationship between a molecule's structure and its biological activity. This information guides the design of more potent and selective compounds. mdpi.com
ADME-Toxicity Prediction: In silico tools can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties. researchgate.net This early-stage screening helps to identify candidates with favorable drug-like properties and avoid costly failures later in the development process. researchgate.netrsc.org
Applying these computational models to virtual libraries of compounds derived from this compound will enable the rational design of molecules with optimized biological activity and physicochemical properties. rsc.org
Sustainable Synthesis and Degradation Strategies
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bepls.comresearchgate.net Future research should prioritize the development of sustainable methods for the synthesis of this compound and its derivatives.
Promising green synthetic strategies include:
Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, increase yields, and often allow for solvent-free conditions. bepls.comresearchgate.netmdpi.com
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or deep eutectic solvents is a key goal of green chemistry. bepls.commdpi.comresearchgate.net
Multi-Component Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which improves efficiency and reduces waste. researchgate.netmdpi.com The Hantzsch thiazole synthesis is a classic example that can be adapted to greener conditions. mdpi.com
Reusable Catalysts: Employing solid-supported catalysts, such as silica-supported tungstosilisic acid, allows for easy separation and reuse of the catalyst, making the process more economical and environmentally friendly. mdpi.com
Furthermore, investigating the environmental fate and degradation pathways of these novel thiazole compounds is crucial. Designing molecules that are effective during their use but can degrade into benign substances afterward is a critical aspect of sustainable chemical design.
| Green Chemistry Approach | Advantages | Application to Thiazole Synthesis | Reference |
| Microwave Irradiation | Reduced reaction time, higher yields | Synthesis of trisubstituted thiazoles and hydrazinyl thiazoles | bepls.com |
| Ultrasound Irradiation | Milder conditions, improved efficiency | One-pot synthesis of Hantzsch thiazole derivatives | mdpi.com |
| Green Solvents (e.g., Water, Deep Eutectic Solvents) | Reduced environmental impact, non-toxic | Synthesis of 2-amino-4-alkylthiazole-5-carboxylates and Thiazolo[5,4-d]thiazoles | organic-chemistry.orgmdpi.com |
| Multi-Component Reactions | High atom economy, reduced waste, simplicity | One-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives | researchgate.netresearchgate.net |
Q & A
Q. Q1. What are the recommended synthetic routes for 2-Methyl-2-(thiazol-2-yl)propan-1-ol, and how are intermediates characterized?
Methodological Answer: A common approach involves condensation reactions between thiazole derivatives and propanol precursors. For example, refluxing 2-aminothiazole with ketones or aldehydes in ethanol under basic conditions (e.g., potassium tert-butoxide) can yield the target compound. Intermediates are typically characterized via:
- FT-IR spectroscopy to confirm functional groups (e.g., hydroxyl and thiazole C=N stretches).
- NMR spectroscopy (¹H and ¹³C) to verify regioselectivity and purity.
- Elemental analysis to validate stoichiometry .
Q. Q2. How can researchers optimize reaction conditions to improve yields?
Methodological Answer: Key parameters include:
- Temperature control : Reflux conditions (~80°C) are often optimal for thiazole coupling reactions.
- Catalyst selection : Base catalysts like KOH or tert-butoxide enhance nucleophilicity.
- Solvent choice : Polar aprotic solvents (e.g., DMF) or ethanol improve solubility of intermediates.
A comparative study showed ethanol with potassium tert-butoxide increased yields by 15–20% compared to THF .
Advanced Research Questions
Q. Q3. How does this compound behave as a ligand in transition metal complexes, and what applications arise from its coordination chemistry?
Methodological Answer: The compound’s hydroxyl and thiazole N atoms enable chelation with late transition metals (e.g., Co(II), Ni(II), Cu(II)). Key steps for complex synthesis include:
Ligand-to-metal ratio : A 2:1 (ligand:metal) ratio often stabilizes octahedral geometries.
Characterization :
- Single-crystal X-ray diffraction confirms bond lengths and coordination geometry (e.g., Cu–N distances ~1.95–2.10 Å).
- Electrochemical studies (cyclic voltammetry) reveal redox activity, useful for catalytic applications.
- DNA binding assays (UV-Vis titration) demonstrate bioactivity, with binding constants (Kb) ~10⁴–10⁵ M⁻¹ .
Q. Q4. How can crystallographic data resolve contradictions in structural predictions for derivatives of this compound?
Methodological Answer: Discrepancies between computational models (e.g., DFT) and experimental data often arise from intermolecular interactions (e.g., hydrogen bonding). To resolve these:
Grow single crystals via slow evaporation in mixed solvents (e.g., CHCl₃:MeOH).
X-ray diffraction analysis : Refinement parameters (R factor < 0.05) validate bond angles and torsional strain. For example, a derivative showed a dihedral angle of 85.3° between thiazole and propanol moieties, contradicting DFT predictions of 72.5° due to crystal packing effects .
Q. Q5. What strategies mitigate stability issues during storage or biological assays?
Methodological Answer:
- Moisture sensitivity : Store under inert gas (N₂/Ar) with molecular sieves.
- Light-induced degradation : Use amber vials and conduct assays in dark conditions.
- Biological buffers : Avoid phosphate buffers at pH > 8, which accelerate hydrolysis of the thiazole ring. Stability studies in PBS (pH 7.4) showed <5% degradation over 72 hours at 4°C .
Contradictions and Emerging Directions
Q. Q6. Why do some studies report conflicting bioactivity results for thiazole-propanol derivatives?
Methodological Answer: Discrepancies arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (e.g., M. tuberculosis H37Rv vs. clinical isolates).
- Stereochemical factors : Racemic mixtures vs. enantiopure forms. For example, (R)-enantiomers showed 3× higher antitubercular activity than (S)-forms in one study .
Q. Q7. How can computational methods guide the design of novel derivatives?
Methodological Answer:
- Docking studies : Use software like AutoDock to predict binding to targets (e.g., DNA gyrase or mycobacterial enzymes). A derivative with a 4-fluorophenyl substitution showed a docking score of −9.2 kcal/mol, correlating with experimental IC₅₀ values of 12 µM .
- QSAR models : Correlate logP values (<2.5) with blood-brain barrier permeability for CNS applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
